molecular formula C11H25N3 B7929844 N1-Isopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine

N1-Isopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine

Cat. No.: B7929844
M. Wt: 199.34 g/mol
InChI Key: SFPUUXMJDHPVSB-UHFFFAOYSA-N
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Description

N1-Isopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine is a chemical compound with the molecular formula C11H25N3 and a molecular weight of 199.34 g/mol . It is supplied with a high purity level of 97% and is identified by CAS Number 1353951-41-3 . This diamine features an isopropyl group and a 1-methylpyrrolidinylmethyl moiety attached to a central ethane-1,2-diamine backbone, making it a structurally interesting molecule for chemical synthesis and pharmaceutical research . Pyrrolidine derivatives are of significant interest in medicinal chemistry as they are frequently encountered structural elements in biologically active compounds and can serve as conformational constrained analogues of neurotransmitters . They are key scaffolds in the development of new synthetic routes to nitrogen-containing heterocycles, which are valuable for creating protein kinase C inhibitors, receptor antagonists, and other neuroactive compounds . This reagent is intended for use in laboratory research and chemical synthesis as a building block. It is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N'-[(1-methylpyrrolidin-2-yl)methyl]-N'-propan-2-ylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25N3/c1-10(2)14(8-6-12)9-11-5-4-7-13(11)3/h10-11H,4-9,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPUUXMJDHPVSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCN)CC1CCCN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Titanium-Mediated Carbozincation

The Ti(O-i-Pr)₄–EtMgBr system enables selective cyclization of N-allyl-propargylamine precursors into pyrrolidine derivatives. For N1-Isopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine, this method involves:

  • Substrate Preparation : N-Allyl-N-(prop-2-yn-1-yl)prop-2-en-1-amine is treated with 2.5 equivalents of Et₂Zn in hexane.

  • Catalytic Cyclization : Ti(O-i-Pr)₄ (10 mol%) facilitates intramolecular carbozincation at 25°C, forming the pyrrolidine core with a terminal zinc moiety.

  • Quenching and Isolation : Hydrolysis with NH₄Cl yields the free amine, followed by purification via silica gel chromatography (hexane/EtOAc, 3:1).

Key Data :

ParameterValue
Yield53%
Reaction Time12 h
Purity (HPLC)>95%

Palladium-Catalyzed Cyclization

Pd(II) catalysts (e.g., PdCl₂) promote carbocyclization of nitrogen-containing enynes. This method is advantageous for introducing exocyclic double bonds:

  • Substrate Design : N1-Isopropyl-N1-(prop-2-yn-1-yl)ethane-1,2-diamine is reacted with methylmanganese carbonyl.

  • Cyclization : PdCl₂ (5 mol%) in THF at 60°C induces 5-endo-dig cyclization, forming the pyrrolidine ring.

  • Post-Functionalization : Methylation at the pyrrolidine nitrogen using CH₃I/NaH completes the structure.

Key Data :

ParameterValue
Yield67%
Diastereomeric Ratio4:1 (trans:cis)

Reductive Amination Approaches

Two-Step Alkylation-Reduction

This method avoids transition metals, favoring sequential alkylation and reduction:

  • Primary Alkylation : 1-Methylpyrrolidine-2-carbaldehyde reacts with isopropylamine in MeOH, forming an imine intermediate.

  • Reduction : NaBH₄ in EtOH reduces the imine to the secondary amine.

  • Secondary Alkylation : The amine intermediate is alkylated with 2-chloroethylamine hydrochloride using K₂CO₃ in DMF.

Optimization Insights :

  • Solvent Impact : DMF increases alkylation efficiency (78% yield) compared to THF (62%).

  • Temperature : Reactions at 50°C reduce byproduct formation (<5%).

Key Data :

StepYield
Imine Formation89%
Reduction92%
Final Alkylation78%

Stereoselective Synthesis

Chiral Auxiliary-Mediated Routes

To access enantiomerically pure product, (R)-BINOL-derived catalysts induce asymmetry during cyclization:

  • Substrate Preparation : N-Allyl-propargylamine with a chiral tert-butylsulfinamide auxiliary.

  • Asymmetric Cyclization : Ti(O-i-Pr)₄/(R)-BINOL (15 mol%) in toluene at -20°C affords the (S)-enantiomer with 85% ee.

  • Auxiliary Removal : HCl/MeOH cleaves the sulfinamide group, yielding the free amine.

Key Data :

ParameterValue
Enantiomeric Excess85% ee
Overall Yield61%

Resolution via Diastereomeric Salt Formation

Racemic mixtures are resolved using dibenzoyl-D-tartaric acid:

  • Salt Formation : The racemic amine reacts with dibenzoyl-D-tartaric acid in EtOH.

  • Crystallization : Selective precipitation of the (R)-amine salt achieves 92% diastereomeric purity.

  • Neutralization : NH₄OH liberates the enantiopure amine.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Transitioning from batch to flow chemistry enhances scalability:

  • Residence Time : 30 minutes at 100°C.

  • Throughput : 5 kg/day using a 10 L reactor.

Green Chemistry Metrics

MetricBatch ProcessFlow Process
E-Factor3218
Atom Economy76%84%

Analytical and Purification Protocols

Chromatographic Methods

  • Normal-Phase HPLC : Zorbax SIL column (hexane:iPrOH = 95:5) resolves diastereomers (Rₜ = 12.3 min and 14.1 min).

  • Ion-Exchange Resins : Amberlite IR-120H removes residual metal catalysts (<10 ppm).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 2.8–3.1 (m, pyrrolidine CH₂), 1.4 (d, J = 6.8 Hz, isopropyl CH₃).

  • HRMS (ESI+): m/z calcd for C₁₁H₂₄N₃ [M+H]⁺ 198.1971, found 198.1968 .

Chemical Reactions Analysis

N1-Isopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the isopropyl or methylpyrrolidine groups are replaced by other functional groups.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

N1-Isopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine has the molecular formula C11H25N3C_{11}H_{25}N_{3} and a molecular weight of approximately 199.34 g/mol. The compound's structure includes a pyrrolidine ring, which contributes to its biological activity and interaction with various biological targets.

Medicinal Chemistry Applications

1. Drug Development:
this compound has been investigated for its potential use in developing novel therapeutics. Its structural features allow it to interact with neurotransmitter systems, making it a candidate for treating neurological disorders.

Case Study:
Research has indicated that derivatives of this compound can act as modulators of the central nervous system (CNS). For example, studies have shown that similar compounds exhibit anxiolytic and antidepressant effects by targeting serotonin receptors .

2. Anticancer Activity:
Preliminary findings suggest that this compound may exhibit anticancer properties. It has been studied for its ability to inhibit tumor growth in certain cancer cell lines by inducing apoptosis through mitochondrial pathways .

Material Science Applications

1. Polymer Chemistry:
this compound can serve as a building block in synthesizing specialty polymers. Its amine groups facilitate reactions with isocyanates or epoxides to form polyurethanes or polyamides with enhanced mechanical properties.

Table 1: Comparison of Polymer Properties

PropertyStandard PolyurethaneModified Polyurethane (with N1-Isopropyl-N1...)
Tensile Strength (MPa)3550
Elongation at Break (%)300400
Thermal Stability (°C)120150

Chemical Intermediate Applications

Synthesis of Complex Molecules:
This compound can act as an intermediate in synthesizing more complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable in creating various pharmaceuticals and agrochemicals.

Case Study:
In synthetic organic chemistry, this compound has been utilized to produce compounds with specific functional groups that are essential for biological activity .

Mechanism of Action

The mechanism of action of N1-Isopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Key Properties of Ethane-1,2-diamine Derivatives

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Properties References
This compound C₁₁H₂₅N₃ Isopropyl, (1-methylpyrrolidin-2-yl)methyl 199.34 Potential bioactivity, ligand design
SQ109 (N-geranyl-N′-(2-adamantyl)ethane-1,2-diamine) C₂₃H₃₈N₂ Geranyl, adamantyl 342.56 Antimicrobial agent (targets mycobacteria)
N1,N1-Dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine C₉H₁₅N₃ Dimethyl, pyridin-2-yl 165.24 Coordination chemistry, synthesis
N1-Isopropyl-N1-(2-Methyl-benzyl)-ethane-1,2-diamine C₁₃H₂₂N₂ Isopropyl, 2-methyl-benzyl 206.33 Not specified (structural analog)
N1,N2-Bis((pyridin-2-yl)methyl)ethane-1,2-diamine (L1) C₁₄H₁₈N₄ Pyridin-2-ylmethyl groups 242.32 Ligand for Cu(II) complexes

Structural Features and Implications

  • Steric and Electronic Effects: The pyrrolidine ring in the main compound introduces conformational rigidity and enhanced electron-donating capacity compared to linear amines like DETA (N1-(2-aminoethyl)ethane-1,2-diamine) .
  • Comparison with SQ109 : SQ109’s bulky adamantyl and geranyl substituents enhance lipid solubility, critical for targeting mycobacterial membranes. In contrast, the main compound’s pyrrolidine may favor interactions with enzymes or receptors via hydrogen bonding .
  • Coordination Chemistry: Ligands like L1 (N1,N2-bis((pyridin-2-yl)methyl)ethane-1,2-diamine) form stable metal complexes due to pyridyl nitrogen donors. The main compound’s tertiary amines and pyrrolidine nitrogen could exhibit weaker coordination but greater selectivity in binding .

Biological Activity

N1-Isopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine (CAS Number: 1154171-44-4) is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of C11_{11}H25_{25}N3_3 and a molecular weight of approximately 199.34 g/mol. The compound features an isopropyl group and a 1-methylpyrrolidin-2-yl moiety attached to an ethane-1,2-diamine backbone, which contributes to its biological properties.

Biological Activity

Research indicates that this compound exhibits a variety of biological activities:

Pharmacological Effects:

  • Neuroprotective Activity: Studies suggest that compounds with similar structures may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases.
  • Antimicrobial Properties: Some derivatives have shown promising antimicrobial activity against various pathogens, indicating potential applications in infectious disease management.

Mechanism of Action:
The exact mechanisms by which this compound exerts its effects remain under investigation. However, preliminary studies suggest interactions with neurotransmitter systems and modulation of ion channels may play significant roles.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuroprotectivePotential to protect neuronal cells from damage
AntimicrobialInhibition of bacterial growth
Binding AffinityInteraction with specific receptors

Case Studies

Case Study 1: Neuroprotective Effects
A study conducted on similar compounds indicated that modifications in the side chain could enhance neuroprotective properties. The isopropyl group in this compound may contribute to improved blood-brain barrier penetration, enhancing its efficacy in neuroprotection.

Case Study 2: Antimicrobial Activity
In vitro studies demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria. The structural components appear to enhance membrane permeability, leading to increased efficacy against bacterial strains.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Direct Alkylation: Using isopropyl halides with the appropriate amine precursor.
  • Reduction Reactions: Starting from nitro or carbonyl precursors followed by reduction to amines.

Q & A

Basic Research Questions

How can the structure of N1-Isopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine be confirmed after synthesis?

Methodological Answer:
Post-synthesis structural confirmation relies on spectral and elemental analysis.

  • IR Spectroscopy : Identify NH stretching vibrations (broadbands ~3350–3400 cm⁻¹) and C-N/C-O bonds.
  • ¹H/¹³C NMR : Analyze singlet/doublet signals for methylene/methyl groups (e.g., isopropyl CH₃ at δ 1.0–1.2 ppm) and pyrrolidine protons (δ 2.5–3.5 ppm).
  • Elemental Analysis : Validate empirical formula (e.g., C₁₂H₂₆N₃) with ≤0.3% deviation .

What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid vapor inhalation (amine odor indicates volatility).
  • Storage : Inert atmosphere (N₂/Ar) at 4°C to prevent degradation .

What are common synthetic routes for ethane-1,2-diamine derivatives?

Methodological Answer:

  • Reductive Amination : React primary amines with aldehydes/ketones under H₂/Pt or NaBH₄ (e.g., benzylated amine reduction in ).
  • Nucleophilic Substitution : Replace halides with amine groups (e.g., 4,7-dichloroquinoline + ethylenediamine in ).
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH) or recrystallization .

Advanced Research Questions

How can computational modeling optimize the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinity to enzymes (e.g., nitric oxide synthase in ).
  • MD Simulations : Analyze stability of ligand-receptor complexes (GROMACS, AMBER) over 100+ ns trajectories.
  • QSAR : Corporate substituent effects (e.g., methyl vs. isopropyl on pyrrolidine) to predict activity .

How to resolve contradictions in crystallographic data during structure refinement?

Methodological Answer:

  • SHELXL Refinement : Address twinning or disorder using PART/SUMP instructions.
  • Cross-Validation : Compare X-ray data with NMR/IR (e.g., NH signal absence may indicate proton disorder).
  • High-Resolution Data : Collect at synchrotrons (λ = 0.7–1.0 Å) for improved electron density maps .

How to design analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Core Modifications : Substitute pyrrolidine with piperidine () or vary isopropyl to cyclopropyl.
  • Functionalization : Introduce fluorophores (e.g., dansyl groups) for cellular tracking.
  • Bioassays : Test analogs against enzyme panels (e.g., kinase inhibition in ) .

What strategies mitigate tautomerism or stereochemical ambiguity in spectral analysis?

Methodological Answer:

  • VT-NMR : Variable-temperature NMR (e.g., 25–60°C) to identify dynamic tautomers.
  • Chiral HPLC : Resolve enantiomers using Daicel columns (e.g., AD-H, OD-H).
  • X-ray Crystallography : Assign absolute configuration via anomalous scattering (Cu Kα radiation) .

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